molecular formula C19H19N3O3S B2790505 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide CAS No. 895803-08-4

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2790505
CAS No.: 895803-08-4
M. Wt: 369.44
InChI Key: QQNAJQYTGVIHND-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide (referred to herein as the target compound) is a sulfonamide derivative with a molecular formula of C₁₉H₁₉N₃O₃S and a molecular weight of 369.44 g/mol . The compound features a 6-methoxypyridazine moiety linked to a phenyl ring at the 3-position, which is further substituted with a 3,5-dimethylbenzenesulfonamide group. Sulfonamides are historically recognized for their antimicrobial and enzyme-inhibitory activities, though the specific biological role of this compound remains uncharacterized in the provided evidence.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-9-14(2)11-17(10-13)26(23,24)22-16-6-4-5-15(12-16)18-7-8-19(25-3)21-20-18/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNAJQYTGVIHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide to form 3-amino-6-methoxypyridazine . This intermediate can then be coupled with a suitable phenyl derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

A direct positional isomer of the target compound, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (ID: G619-0436), shares the same molecular formula (C₁₉H₁₉N₃O₃S) and weight (369.44 g/mol) but differs in substitution patterns (Table 1) :

Property Target Compound (G619-0130) Isomer (G619-0436)
Substituent Position 3-(6-Methoxypyridazin-3-yl)phenyl 4-(6-Methoxypyridazin-3-yl)phenyl
Benzene Ring Substitution 3,5-Dimethyl 3,4-Dimethyl

Key Implications :

  • The 3- vs. 4-position of the methoxypyridazine attachment could alter electronic distribution and π-π stacking interactions, impacting solubility and receptor engagement .
TAK-385: A Complex GnRH Antagonist with Shared Substructure

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl moiety with the target compound but is a structurally distinct thienopyrimidine derivative (Table 2) .

Property Target Compound TAK-385
Core Structure Benzenesulfonamide Thienopyrimidine
Key Functional Groups Sulfonamide, Methoxypyridazine Urea, Difluorobenzyl, Dimethylamino
Biological Activity Undefined Potent GnRH antagonist
Pharmacokinetic Profile Unknown Reduced CYP450 inhibition

Key Implications :

  • TAK-385’s GnRH antagonism is attributed to its urea and difluorobenzyl groups, which are absent in the target sulfonamide. However, the shared methoxypyridazine group may contribute to binding specificity in both compounds .
N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide (TPIN) Derivatives

TPIN derivatives (e.g., ) are structurally unrelated sulfonamide alternatives but share a focus on prostate cancer cell apoptosis . Unlike the target compound, TPINs act via F-actin/paxillin downregulation and Akt-mTOR pathway modulation . This suggests divergent mechanisms of action despite overlapping therapeutic areas.

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S. Its structure can be broken down into key components:

  • Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
  • Sulfonamide group : Known for its antimicrobial properties.
  • Dimethylbenzene moiety : May enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The sulfonamide group in this compound may inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Studies have shown that modifications in the sulfonamide structure can lead to varying degrees of antimicrobial efficacy.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, sulfonamides can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

  • Chitin Synthesis Inhibition : A study on related compounds demonstrated their ability to inhibit chitin synthesis in Chilo suppressalis, a pest affecting rice crops. The introduction of various substituents at the para-position of the phenyl ring significantly influenced the inhibitory activity, suggesting that structural modifications can enhance biological efficacy .
  • Anticancer Potential : Some derivatives of sulfonamides have shown promise in anticancer research. For example, compounds that share structural similarities with this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : By mimicking substrates or cofactors, the compound may effectively inhibit key enzymes.
  • Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways associated with inflammation or cell growth.

Comparative Analysis

The following table summarizes the biological activities and mechanisms reported for various sulfonamide derivatives compared to this compound:

Compound NameAntimicrobial ActivityEnzyme InhibitionAnticancer Activity
This compoundModerateYes (carbonic anhydrase)Potential
SulfanilamideHighYes (dihydropteroate synthase)Low
TrimethoprimVery HighYes (dihydrofolate reductase)Moderate

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